molecular formula C15H19N3O2 B14872447 2-amino-6-ethyl-4-isopropyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-6-ethyl-4-isopropyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B14872447
M. Wt: 273.33 g/mol
InChI Key: NLUVZJRHZDJFIB-UHFFFAOYSA-N
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Description

2-amino-6-ethyl-4-isopropyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound belonging to the pyrano[3,2-c]pyridine family This compound is characterized by its unique structure, which includes multiple functional groups such as amino, ethyl, isopropyl, methyl, and carbonitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-ethyl-4-isopropyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with ethyl cyanoacetate and a suitable aldehyde, the reaction proceeds through a series of steps including condensation, cyclization, and functional group modifications to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-ethyl-4-isopropyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

2-amino-6-ethyl-4-isopropyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 2-amino-6-ethyl-4-isopropyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-amino-6-ethyl-4-isopropyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry and various research fields.

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

2-amino-6-ethyl-7-methyl-5-oxo-4-propan-2-yl-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C15H19N3O2/c1-5-18-9(4)6-11-13(15(18)19)12(8(2)3)10(7-16)14(17)20-11/h6,8,12H,5,17H2,1-4H3

InChI Key

NLUVZJRHZDJFIB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC2=C(C1=O)C(C(=C(O2)N)C#N)C(C)C)C

Origin of Product

United States

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